Tauroursodeoxycholic-2,2,3,4,4-d5 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is a derivative of tauroursodeoxycholic acid, a naturally occurring bile acid. This compound is a deuterated form, meaning it contains deuterium atoms, which are isotopes of hydrogen. This compound is known for its potential therapeutic applications, particularly in the treatment of liver diseases and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is synthesized through the oxidation process of tauroursodeoxycholic acid. The deuterium atoms are introduced during the synthesis to replace specific hydrogen atoms, resulting in the deuterated form . The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity of the final product. Quality control measures are implemented to maintain the isotopic purity and chemical integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tauroursodeoxycholic-2,2,3,4,4-d5 Acid undergoes various chemical reactions, including:
Oxidation: Conversion of tauroursodeoxycholic acid to its deuterated form involves oxidation.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Deuterium atoms can be substituted with other isotopes or elements under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various deuterated derivatives of tauroursodeoxycholic acid, which have different therapeutic and research applications .
Scientific Research Applications
Tauroursodeoxycholic-2,2,3,4,4-d5 Acid has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for mass spectrometry and other analytical techniques.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating liver diseases, cholangiocarcinoma, and other conditions
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid involves several molecular targets and pathways:
Inhibition of Apoptosis: The compound inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species and inactivating BAX, which decreases cytochrome c release.
ER Stress Reduction: It reduces endoplasmic reticulum stress by decreasing caspase 12 activity and calcium efflux from the ER.
Anti-inflammatory Effects: The compound has anti-inflammatory properties that contribute to its therapeutic effects.
Comparison with Similar Compounds
Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is unique due to its deuterated nature, which provides enhanced stability and different pharmacokinetic properties compared to its non-deuterated counterpart. Similar compounds include:
Tauroursodeoxycholic Acid: The non-deuterated form with similar therapeutic applications.
Ursodeoxycholic Acid: Another bile acid with similar uses but different molecular structure and properties
This compound stands out due to its enhanced stability and potential for more precise therapeutic applications.
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1/i8D2,14D2,18D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTRKEVKTKCXOH-UYRINQEQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)([2H])[2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.